1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole
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Overview
Description
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles This compound is characterized by the presence of a triazole ring substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl moiety
Preparation Methods
The synthesis of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The triazole ring may also participate in binding interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole can be compared with other sulfonyl triazoles and related compounds:
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-piperazine: Features a piperazine ring, which may influence its biological activity and applications. The uniqueness of this compound lies in its specific combination of the sulfonyl group and triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-(2,4,5-trimethylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-10(3)11(5-9(8)2)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3 |
InChI Key |
PXIZIWNDLOXLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC=N2)C |
Origin of Product |
United States |
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